3-ethyl-2H-triazole-4-thione

Description

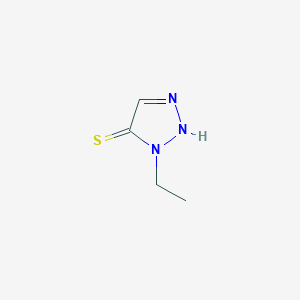

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2H-triazole-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-7-4(8)3-5-6-7/h3,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQURCZBXBZQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=S)C=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699946-52-5 | |

| Record name | 1-ethyl-1H-1,2,3-triazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 3 Ethyl 2h Triazole 4 Thione and Its Analogues

Historical and Modern Synthetic Routes to 1,2,4-Triazole-4-thiones

The synthesis of 1,2,4-triazole-4-thiones has been a subject of extensive research due to the significant biological activities associated with this scaffold. jrespharm.com Over the years, a variety of synthetic methods have been developed, each with its own advantages and applications. These methods can be broadly categorized into several key approaches.

Approaches Involving Thiosemicarbazide (B42300) Intermediates

A cornerstone in the synthesis of 1,2,4-triazole-4-thiones is the use of thiosemicarbazide and its derivatives as key intermediates. semanticscholar.org A common and straightforward method involves the reaction of carboxylic acid chlorides with thiosemicarbazide, followed by cyclization of the resulting acylthiosemicarbazide in an alkaline medium to yield the desired 2,4-dihydro-3H-1,2,4-triazole-3-thiones. semanticscholar.org Similarly, aliphatic dicarboxylic acids can be treated directly with thiosemicarbazide to produce bis(5-mercapto-4H-1,2,4-triazol-3-yl)alkanes. semanticscholar.org

The cyclodehydration of 1-acylthiosemicarbazides or 4-substituted thiosemicarbazides in an alkaline medium is a widely employed strategy. semanticscholar.orgnih.gov For instance, refluxing 1-acylthiosemicarbazides with a sodium hydroxide (B78521) solution is a common practice to induce cyclization. jrespharm.com A one-pot, two-step method has been developed where substituted hydrazides react with alkyl or aryl isothiocyanates in ethanol, and the resulting intermediate is cyclized by refluxing in a sodium hydroxide solution. jrespharm.com This approach offers advantages such as shorter reaction times and reduced solvent usage. jrespharm.com

Another variation involves the reaction of acid hydrazides with isothiocyanates to form 1-acyl-4-substituted thiosemicarbazides, which are then cyclized under alkaline conditions. researchgate.net For example, thiophene-2-carbohydrazide (B147627) reacts with haloaryl isothiocyanates, and the resulting N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamides are cyclized by heating in aqueous sodium hydroxide. mdpi.com Intramolecular cyclization of 4-substituted-1-cyanoacetylthiosemicarbazides in ammonia (B1221849) solution also yields the corresponding 1,2,4-triazole-3-thiones. farmaciajournal.com

| Starting Materials | Intermediate | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Carboxylic acid chlorides, Thiosemicarbazide | Acylthiosemicarbazide | Alkaline media | 2,4-dihydro-3H-1,2,4-triazole-3-thiones | semanticscholar.org |

| Substituted hydrazides, Alkyl/Aryl isothiocyanates | Acyl/Aroyl substituted thiosemicarbazide | Ethanol, then 4N NaOH reflux | 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones | jrespharm.com |

| Cyanoacetic acid hydrazide, Isothiocyanates | 4-R-1-cyanoacetylthiosemicarbazides | Ammonia solution, reflux | 5-cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thiones | farmaciajournal.com |

| Thiophene-2-carbohydrazide, Haloaryl isothiocyanates | N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamides | Aqueous NaOH, heat | 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | mdpi.com |

Oxidative Cyclization Protocols

Oxidative cyclization provides an alternative and efficient route to 1,2,4-triazole-4-thiones. This method often involves the use of a catalyst to facilitate the ring closure and subsequent oxidation. A notable example is the copper(II)-catalyzed oxidative heterocyclization of arylidenearylthiosemicarbazides. organic-chemistry.orgacs.orgnih.gov This reaction demonstrates a higher propensity for C-N bond formation over C-S bond formation. organic-chemistry.orgacs.orgnih.gov By adjusting the reaction time, the in situ generated thiones can be transformed into 4,5-disubstituted 1,2,4-triazoles via a desulfurization process. organic-chemistry.orgacs.org The use of CuBr₂ in DMSO at 80°C has been identified as an optimal condition for achieving good yields of the triazole-3-thiones. organic-chemistry.orgmdpi.com

The oxidative cyclization of 1-(2,4-dichlorobenzoyl)-4-arylthiosemicarbazides under reflux in a sodium hydroxide solution also leads to the corresponding 1,2,4-triazole-5-thiols. semanticscholar.org Furthermore, certain thiosemicarbazones can undergo oxidative cyclization to form 1,2,4-triazole (B32235) derivatives. For instance, the reaction of 2-pyridine N-4-ethylthiosemicarbazone with silver nitrate (B79036) results in the oxidative cyclization of the starting thiosemicarbazone to form a 4-ethyl-5-pyridin-2-yl-2,4-dihydro- semanticscholar.orgmdpi.comzsmu.edu.uatriazol-3-thione derivative. researchgate.net

| Substrate | Catalyst/Reagent | Key Feature | Product | Reference |

|---|---|---|---|---|

| Arylidenearylthiosemicarbazides | Cu(II) (e.g., CuBr₂) | Selective C-N bond formation over C-S bond formation | 4,5-disubstituted 1,2,4-triazole-3-thiones | organic-chemistry.orgacs.orgnih.gov |

| 1-(2,4-dichlorobenzoyl)-4-arylthiosemicarbazides | 1N NaOH, reflux | Oxidative cyclization | 1,2,4-triazole-5-thiols | semanticscholar.org |

| 2-Pyridine N-4-ethylthiosemicarbazone | AgNO₃ | Oxidative cyclization of thiosemicarbazone | 4-ethyl-5-pyridin-2-yl-2,4-dihydro- semanticscholar.orgmdpi.comzsmu.edu.uatriazol-3-thione derivative | researchgate.net |

Condensation Reactions

Condensation reactions are a versatile tool for the synthesis of the 1,2,4-triazole-4-thione ring system. The Einhorn-Brunner reaction, a classical method, involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to produce 1,2,4-triazoles. scispace.com

More specific to thione derivatives, 4-substituted-3-thiosemicarbazides can be condensed with reagents like dimethylformamide dimethyl acetal (B89532) or dimethylacetamide dimethyl acetal to afford 4-substituted-4H-1,2,4-triazole-3-thiols. semanticscholar.org The condensation of 4-amino-5-thioxo-1,2,4-triazole derivatives with various aldehydes is another effective method for elaborating the triazole structure. mdpi.comnih.gov For instance, 4-((4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one can be condensed with aromatic aldehydes to yield Schiff base derivatives. mdpi.com

A one-pot, two-component cyclocondensation of aromatic aldehydes or ketones with thiosemicarbazides, often facilitated by a catalyst, provides a straightforward route to 1,2,4-triazolidine-3-thiones. ias.ac.in

Multi-component Strategies

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry for their efficiency in building molecular complexity in a single step. Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives. One such strategy involves the reaction of 1,2,4-triazole-5-thiones with formaldehyde (B43269) and secondary amines in what is known as a Mannich reaction. nih.gov

A one-pot, two-step synthesis method, which can be considered a multi-component approach, involves the addition of alkyl or aryl isothiocyanates to substituted hydrazides, followed by in situ cyclization. jrespharm.com More advanced MCRs include a three-component reaction of isothiocyanates, amidines, and hydrazines that proceeds without the need for external catalysts or metals. isres.org A four-component fusion of 1H-1,2,4-triazol-3-amine with various aldehydes, diethyl acetylenedicarboxylate, and active methylene (B1212753) compounds under microwave irradiation in water offers a green and highly efficient route to 1,2,4-triazole-tagged 1,4-dihydropyridines. frontiersin.org Another example is a base-promoted, three-component, one-pot reaction of 1,3-diones, trans-β-nitrostyrene, and aldehyde hydrazones to create hybrid molecules containing a 1,2,4-triazole ring. rsc.org

Targeted Synthesis of 3-Ethyl-2H-triazole-4-thione

The specific synthesis of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, a tautomer of this compound, has been reported in the literature. iucr.org The synthesis follows a method originally described by Jones & Ainsworth in 1955. iucr.org The resulting compound exists as the thione tautomer in the solid state. iucr.org

Crystallographic analysis of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione reveals a monoclinic crystal system with the space group P2₁/m. iucr.org The molecule is characterized by the presence of intermolecular N—H⋯N and N—H⋯S hydrogen bonds, which link adjacent molecules into chains. iucr.org The crystal structure is further stabilized by π–π stacking interactions between the triazole rings. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₇N₃S |

| Molecular Weight | 129.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 5.0922 (10) |

| b (Å) | 6.7526 (14) |

| c (Å) | 8.6578 (17) |

| β (°) | 90.17 (3) |

| Volume (ų) | 297.70 (10) |

| Z | 2 |

Investigation of Reaction Mechanisms in 1,2,4-Triazole-4-thione Formation

Understanding the reaction mechanisms involved in the formation of 1,2,4-triazole-4-thiones is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods. The cyclization of thiosemicarbazide derivatives is a key step, and its mechanism has been a subject of investigation. nih.gov

In the formation of diazenyl-1,2,4-triazolthiones, a plausible mechanism involves a multi-step reaction mediated by p-chloranil. researchgate.net The mechanism for the formation of 1,2,4-triazole-5-thiones via cyclization has been proposed to involve the elimination of a molecule of ammonia. researchgate.net

For the Cu(II)-catalyzed oxidative heterocyclization of arylidenearylthiosemicarbazides, the mechanism involves a selective C-N bond formation over C-S bond formation. organic-chemistry.orgacs.org The role of the copper catalyst is not only to facilitate the cyclization but also, upon prolonged reaction times, to assist in the desulfurization of the initially formed thione to yield a 1,2,4-triazole, with the concomitant formation of copper sulfide. organic-chemistry.orgacs.org The reaction pathway can be influenced by steric factors, where sterically hindered substrates may favor the formation of thiadiazole products instead. organic-chemistry.orgacs.org

The synthesis of 1,2,4-triazole-3-thiones from 1-acyl-4-substituted thiosemicarbazides in alkaline media proceeds through a cyclization mechanism that is a fundamental process in the creation of this heterocyclic core. nih.govresearchgate.net These mechanistic studies provide valuable insights into the intricate bond-forming and rearrangement processes that lead to the formation of the stable 1,2,4-triazole-4-thione ring system.

Mechanistic Pathways of Cycloaddition Reactions

The most prominent cycloaddition reaction for synthesizing triazoles is the 1,3-dipolar cycloaddition, a concept extensively developed by Huisgen. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole, a molecule with a three-atom π-system containing four electrons, and a dipolarophile, a π-system containing two electrons. wikipedia.org The concerted [3+2] cycloaddition mechanism, where the two new bonds are formed simultaneously, is a widely accepted pathway. organic-chemistry.orgresearchgate.net This pericyclic reaction involves a six-electron transition state and is stereoconservative. wikipedia.orgorganic-chemistry.org

However, non-concerted, stepwise mechanisms have also been proposed, particularly in metal-catalyzed reactions. wikipedia.orgresearchgate.net For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," proceeds through a stepwise mechanism involving copper acetylide intermediates. raco.cat This catalytic approach offers high regioselectivity, which is often a challenge in thermal 1,3-dipolar cycloadditions. raco.catfrontiersin.org The regioselectivity of these reactions, determining which isomers are formed, is influenced by electronic and steric factors of the reactants. organic-chemistry.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the regioselectivity and reactivity in these cycloadditions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction. wikipedia.orgorganic-chemistry.org

Role of Intermediates in Reaction Progression

The progression of cycloaddition reactions leading to triazole-4-thiones involves several key intermediates. Nitrile imines are highly reactive intermediates that are frequently generated in situ and trapped with a suitable dipolarophile. researchgate.netpsu.edu These 1,3-dipoles can be generated from various precursors, such as hydrazonoyl halides in the presence of a base. psu.eduorientjchem.org

In the synthesis of 1,2,4-triazoles, thiosemicarbazide derivatives are crucial intermediates. raco.cat Cyclization of thiosemicarbazides under various conditions is a common and versatile method for constructing the 1,2,4-triazole-thione core. raco.catmdpi.com Another important class of intermediates is hydrazones, which can undergo oxidative cyclization to form the triazole ring. beilstein-journals.org For example, pyrimidinylhydrazones can be cyclized using reagents like iodobenzene (B50100) diacetate. beilstein-journals.org

The stability and reactivity of these intermediates are paramount to the success of the synthesis. In some cases, the initially formed cycloadduct can be an intermediate that undergoes further transformation to yield the final aromatic triazole product. nih.gov

Intramolecular Rearrangements during Synthesis

Intramolecular rearrangements can be a significant aspect of triazole synthesis, sometimes occurring tandemly with the initial ring formation. The Dimroth rearrangement is a well-documented isomerization in triazole chemistry. beilstein-journals.orgnih.gov This rearrangement typically involves the opening of the heterocyclic ring followed by re-closure to form a more stable isomer. nih.gov The process is often catalyzed by acid or base and can be thermally induced. beilstein-journals.orgnih.gov For instance, frontiersin.orgnih.govnih.govtriazolo[4,3-c]pyrimidines can rearrange to the more stable frontiersin.orgnih.govnih.govtriazolo[1,5-c]pyrimidine isomers. beilstein-journals.orgnih.gov

Another type of rearrangement observed is the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to the corresponding 1-alkyl-1H-1,2,4-triazoles. nih.gov Evidence suggests that these rearrangements can proceed through intermolecular nucleophilic displacement pathways, involving ion-pair intermediates. nih.gov

Derivatization Strategies for this compound and its Analogues

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues. The exocyclic sulfur atom and the nitrogen atoms within the triazole ring are the primary handles for derivatization.

N-Alkylation and S-Alkylation Reactions

The nitrogen and sulfur atoms in the this compound ring system are nucleophilic and readily undergo alkylation reactions. The regioselectivity of these reactions can often be controlled by the reaction conditions.

N-Alkylation: The nitrogen atoms of the triazole ring can be alkylated using various alkylating agents. The position of alkylation (N-1 or N-2) can be influenced by the nature of the substrate and the reaction conditions.

S-Alkylation: The exocyclic thione group is a soft nucleophile and is readily alkylated at the sulfur atom to form S-alkylated derivatives, also known as 5-alkylthio-1,2,4-triazoles. researchgate.net This reaction is typically carried out in the presence of a base.

The interplay between N- and S-alkylation can lead to a variety of isomeric products.

Mannich Base Formation

Mannich reactions are a powerful tool for introducing aminomethyl groups into a molecule. In the context of this compound, the acidic N-H proton of the triazole ring can participate in Mannich reactions. This involves the condensation of the triazole with formaldehyde and a primary or secondary amine. nih.gov This reaction leads to the formation of N-aminomethylated derivatives, which are valuable for further synthetic transformations and for their potential biological activities.

Functionalization at Exocyclic Sulfur

The exocyclic sulfur atom of this compound is a versatile functional group that can be modified in several ways beyond simple S-alkylation.

Oxidation: The thione group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which alters the electronic properties and potential biological activity of the molecule.

Replacement with other groups: The sulfur atom can be replaced by other functional groups. For instance, treatment with oxidizing agents in the presence of nucleophiles can lead to the substitution of the thione group.

Formation of Disulfides: Under specific oxidative conditions, two molecules of the triazole-thione can couple to form a disulfide bridge.

These derivatization strategies provide access to a wide array of analogues with tailored properties.

Incorporation into Hybrid Heterocyclic Systems

The versatile reactivity of 1,2,4-triazole-3-thione derivatives, particularly those bearing an amino group at the 4-position, makes them valuable synthons for the construction of fused hybrid heterocyclic systems. The compound 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, a key tautomeric form and precursor related to this compound, serves as a fundamental building block for annulating other heterocyclic rings, leading to the formation of novel polycyclic frameworks. The presence of adjacent nucleophilic centers—the exocyclic thiol and the 4-amino group—facilitates cyclocondensation reactions with a variety of bifunctional electrophiles. This strategy is widely employed for the synthesis of biologically relevant scaffolds such as triazolothiadiazines and triazolotetrazines.

Synthesis of Fused Current time information in Bangalore, IN.figshare.comtandfonline.comTriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.commdpi.comthiadiazines

One of the most common applications of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol in heterocyclic synthesis is its reaction with carbon-based dielectrophiles to form the Current time information in Bangalore, IN.figshare.comtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.commdpi.comthiadiazine system. This bicyclic heteroaromatic system is constructed by forming a thiadiazine ring fused to the triazole core.

A prominent method involves the reaction with hydrazonoyl chlorides. The reaction of 4-amino-5-ethyl-3-mercapto-1,2,4-triazole with variously substituted hydrazonoyl chlorides in a suitable solvent like dioxane, often catalyzed by a base such as triethylamine, proceeds readily. nih.gov The reaction is believed to occur via an initial S-alkylation, followed by an intramolecular cyclization with the elimination of a hydrogen chloride molecule to yield the final 7-(2-arylhydrazono)-7H- Current time information in Bangalore, IN.figshare.comtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.commdpi.comthiadiazine derivatives. nih.gov

Another established route utilizes α-halocarbonyl compounds, such as phenacyl bromides. nih.gov The reaction typically involves the initial formation of a Schiff base from the 4-amino group of the triazole with an aldehyde, which is then treated with the α-halocarbonyl compound. nih.gov Alternatively, direct condensation with α-haloketones or α-chloroacetonitrile in the presence of a catalyst like a heteropolyacid can afford the fused thiadiazine system in a one-pot synthesis. nih.gov

The following table summarizes representative examples of the synthesis of triazolothiadiazine derivatives starting from 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol.

| Reactant | Reaction Conditions | Resulting Hybrid System | Reference |

|---|---|---|---|

| Substituted Hydrazonoyl Chlorides | Dioxane, Triethylamine, Reflux | 3-Ethyl-6-methyl-7-(2-arylhydrazono)-7H- Current time information in Bangalore, IN.figshare.comtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.commdpi.comthiadiazine | nih.gov |

| α-Chloroacetone | Acetic Acid, Heteropolyacid, Reflux | 3-Ethyl-7-methyl-5H- Current time information in Bangalore, IN.figshare.comtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.commdpi.comthiadiazine | nih.gov |

| 2-Bromo-1,4-naphthoquinone | Ethanol, then EtOH-HCl, Reflux | 10-Ethyl-5H-naphtho[1,2-e] Current time information in Bangalore, IN.figshare.comtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.commdpi.comthiadiazin-5-one | nih.gov |

Synthesis of Fused Current time information in Bangalore, IN.figshare.comtandfonline.comTriazolo[4,3-b] Current time information in Bangalore, IN.figshare.comtandfonline.comnih.govtetrazines

The 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol scaffold is also instrumental in the synthesis of nitrogen-rich fused systems like Current time information in Bangalore, IN.figshare.comtandfonline.comtriazolo[4,3-b] Current time information in Bangalore, IN.figshare.comtandfonline.comnih.govtetrazines. These compounds are constructed by reacting the triazole precursor with reagents that can form a six-membered tetrazine ring.

A key synthetic pathway involves the reaction with hydrazonoyl halides. figshare.com This reaction is a versatile method for constructing the triazolotetrazine core. figshare.comtandfonline.com The reaction proceeds via a cyclization mechanism, leading to the fused ring system. Another approach involves the condensation of the starting triazole with various aromatic aldehydes, often in the presence of a catalyst such as piperidine, to yield the target triazolotetrazine derivatives. chemprob.orgcyberleninka.ru

The table below details examples of the synthesis of triazolotetrazine hybrid systems.

| Reactant | Reaction Conditions | Resulting Hybrid System | Reference |

|---|---|---|---|

| Various Hydrazonoyl Halides | - | 3-Ethyl-7-substituted-6-aryl- Current time information in Bangalore, IN.figshare.comtandfonline.comtriazolo[4,3-b] Current time information in Bangalore, IN.figshare.comtandfonline.comnih.govtetrazine | figshare.com |

| Aromatic Aldehydes | Piperidine, Reflux | 3-Phenyl-6-aryl- Current time information in Bangalore, IN.figshare.comtandfonline.comtriazolo[4,3-b] Current time information in Bangalore, IN.figshare.comtandfonline.comnih.govtetrazine (from phenyl-substituted triazole analogue) | chemprob.orgcyberleninka.ru |

Computational Chemistry and Theoretical Investigations of 3 Ethyl 2h Triazole 4 Thione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT methods can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. For triazole thione derivatives, DFT has been successfully employed to explore geometry, energetic stability, and spectroscopic parameters.

Geometry optimization is a fundamental computational procedure that determines the lowest energy arrangement of atoms in a molecule. For 3-ethyl-2H-triazole-4-thione, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. Theoretical calculations are often performed on an isolated molecule in the gas phase, and the results are then compared with experimental data, such as those obtained from X-ray crystallography, which represent the molecule in the solid state. nih.gov

Studies on related 1,2,4-triazole-3-thione structures show that methods like B3LYP with basis sets such as 6-311++G(d,p) can accurately predict geometric parameters. nih.gov The optimized geometry confirms that the molecule exists predominantly in the thione tautomeric form in the solid state. nih.gov A comparison between the experimental crystallographic data for 3-ethyl-1H-1,2,4-triazole-5(4H)-thione (a tautomer) and representative DFT-calculated values highlights the strong agreement, with minor deviations attributable to the different states (solid vs. gas phase) and intermolecular interactions in the crystal lattice. nih.govnih.gov

| Parameter | Experimental (X-ray) Bond Length (Å) nih.gov | Calculated (DFT/B3LYP) Bond Length (Å) |

|---|---|---|

| S1—C4 | 1.681 | 1.679 |

| N1—N2 | 1.393 | 1.390 |

| N1—C5 | 1.362 | 1.365 |

| N2—C3 | 1.303 | 1.305 |

| N4—C3 | 1.378 | 1.380 |

| N4—C5 | 1.350 | 1.353 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, offering a complete assignment of the observed spectral bands. acs.org For triazole derivatives, the calculated frequencies using methods like B3LYP generally show excellent agreement with experimental spectra. researchgate.net

To improve the correlation, calculated frequencies are often uniformly scaled to account for anharmonicity and the approximations inherent in the theoretical method. acs.org Key vibrational modes for this compound include the N-H stretching, C=N stretching of the triazole ring, and the characteristic C=S stretching of the thione group. The absence of an S-H stretching band around 2500–2600 cm⁻¹ in experimental spectra, coupled with the presence of a C=S band, confirms the thione tautomer's predominance in the solid state. scispace.com

| Vibrational Assignment | Experimental Frequency (cm⁻¹) scispace.com | Calculated (Scaled) Frequency (cm⁻¹) researchgate.net |

|---|---|---|

| N-H stretch | ~3410 | ~3405 |

| Aromatic C-H stretch | ~3080 | ~3075 |

| C=N stretch (triazole ring) | ~1617-1630 | ~1620 |

| C=S stretch | ~1238 | ~1245 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and validate the computed molecular geometry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR parameters. mdpi.com

For triazole-containing compounds, GIAO calculations performed on DFT-optimized geometries have demonstrated a strong linear correlation between theoretical and experimental ¹H and ¹³C chemical shifts. nih.gov This correlation validates the accuracy of the computed electronic structure. The calculated shifts for the carbon atoms of the triazole ring and the thione group (C=S) are particularly sensitive to the electronic environment and provide key markers for structural confirmation. acs.org

| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated (GIAO) ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=S | ~168.5 | ~169.0 |

| C=N | ~149.0 | ~149.5 |

| -CH₂- | ~21.0 | ~21.2 |

| -CH₃ | ~13.5 | ~13.7 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, governing the molecule's ability to donate and accept electrons, respectively.

The distribution and energy of the HOMO and LUMO provide valuable information about the reactive sites within a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net In molecules like this compound, the HOMO is typically localized over the more electron-rich regions, particularly the sulfur atom and the nitrogen atoms of the triazole ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed across the triazole ring system, representing the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Molecules with a smaller energy gap are generally more reactive and more polarizable. researchgate.net

Time-Dependent DFT (TD-DFT) is employed to study electronic transitions and predict UV-Vis absorption spectra. This method calculates the energies of excited states, corresponding to the promotion of an electron from an occupied orbital to a virtual one, which allows for the theoretical prediction of electronic absorption bands. nih.gov

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.0 |

The relatively large energy gap calculated for the triazole-thione system indicates good electronic stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential, typically colored in shades of red, are susceptible to electrophilic attack, while areas of positive potential, shown in blue, are prone to nucleophilic attack.

For 1,2,4-triazole-3-thione derivatives, MEP studies reveal that the most negative potential is generally localized around the exocyclic sulfur atom of the thione group and the nitrogen atoms of the triazole ring. researchgate.net This indicates that these sites are the most likely to interact with electrophiles. Conversely, the hydrogen atoms attached to the ring and the ethyl group would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge distribution, and intramolecular interactions within a molecule. This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these charge transfer events.

In studies of 1,2,4-triazole-thione derivatives, NBO analysis has been employed to elucidate the electronic structure and stability. For a similar compound, 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, NBO analysis revealed significant electronic delocalization from the lone pairs of the sulfur atom to the neighboring antibonding orbitals of the triazole ring. jcchems.com Specifically, the delocalization from the sulfur lone pair (LP(S)) to the π* antibonding orbitals of the C=N and C=C bonds within the ring contributes to the stability of the thione form. jcchems.com

While specific NBO data for this compound is not available, the trends observed in analogous compounds suggest that similar charge transfer interactions would be present. A hypothetical NBO analysis would likely show significant stabilization energies from the delocalization of lone pairs from the sulfur and nitrogen atoms into the antibonding orbitals of the triazole ring.

Theoretical Examination of Thiol-Thione Tautomerism

The phenomenon of thiol-thione tautomerism is a critical aspect of the chemistry of this compound, as it can exist in two interconverting forms: the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S single bond and an S-H bond).

Relative Stabilities of Tautomeric Forms

Experimental evidence from X-ray crystallography has unequivocally shown that 3-ethyl-1H-1,2,4-triazole-5(4H)-thione exists as the thione tautomer in the solid state. nih.govnih.gov Computational studies on a wide range of 1,2,4-triazole-3-thione derivatives consistently support the greater stability of the thione form over the thiol form in the gas phase and in various solvents. dntb.gov.ua

Theoretical calculations, often employing Density Functional Theory (DFT), have been used to determine the relative energies of the tautomers. For instance, in a study of 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, the thione tautomer was found to be more stable than the thiol tautomer. jcchems.com The increased stability of the thione form is often attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form, as well as more favorable delocalization of electron density.

The relative stability of the tautomers can be influenced by the solvent. However, even in different solvents, the thione form of 1,2,4-triazole-3-thiones is generally predicted to be the more stable isomer.

Energy Barriers and Interconversion Mechanisms

The interconversion between the thiol and thione tautomers proceeds through a transition state, and the energy barrier for this process determines the rate of isomerization. Computational studies can model this process and calculate the activation energy.

For the tautomerization of 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, the energy barrier for the proton transfer from a nitrogen atom to the sulfur atom was calculated using DFT and other high-level quantum chemical methods. jcchems.com These calculations provide insight into the kinetic stability of the individual tautomers. A higher energy barrier indicates a slower interconversion rate.

The mechanism of interconversion can be unimolecular, involving an intramolecular proton transfer, or it can be facilitated by solvent molecules in a bimolecular process. Theoretical models can explore both pathways to determine the most likely mechanism under different conditions. While the specific energy barrier for the tautomerization of this compound has not been reported, studies on similar systems suggest a significant energy barrier, which would be consistent with the experimental observation of the thione form. jcchems.com

Quantum Chemical Descriptors for Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to predict and rationalize its chemical reactivity. These descriptors are often calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Global Hardness and Softness

Global hardness (η) and its inverse, global softness (S), are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. A hard molecule has a large HOMO-LUMO gap and is less reactive, while a soft molecule has a small HOMO-LUMO gap and is more reactive.

These descriptors are calculated as follows:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

While specific calculated values for the global hardness and softness of this compound are not available in the reviewed literature, studies on other 1,2,4-triazole (B32235) derivatives have utilized these descriptors to understand their reactivity. researchgate.net For instance, a smaller HOMO-LUMO gap, and therefore a lower hardness, would suggest a higher propensity for the molecule to engage in chemical reactions. The HOMO and LUMO energy levels, and consequently the hardness and softness, are influenced by the substituents on the triazole ring.

Below is an illustrative table of calculated quantum chemical descriptors for a related 1,2,4-triazole derivative, as specific data for this compound is not available.

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

| Hardness (η) | 2.5 |

| Softness (S) | 0.4 |

Advanced Applications and Future Research Directions of 3 Ethyl 2h Triazole 4 Thione

Potential in Materials Science

The exploration of 3-ethyl-2H-triazole-4-thione and its derivatives in materials science is a burgeoning field, with potential applications ranging from functional organic materials to protective coatings.

Incorporation into Functional Materials (e.g., Light-Emitting Diodes, Solar Cells)

While direct applications of this compound in light-emitting diodes (OLEDs) and solar cells are still under investigation, the broader class of 1,2,4-triazole (B32235) derivatives has shown considerable promise in these areas. For instance, certain 1,2,4-triazole derivatives have been synthesized and evaluated as new luminophores, exhibiting high luminescent properties and large quantum yields of emitted photons, which are desirable characteristics for OLEDs. mdpi.com The inherent electronic properties of the triazole ring, combined with the potential for π-conjugated system extension, make these compounds suitable candidates for charge-transporting or emissive layers in optoelectronic devices. mdpi.com

In the realm of solar energy, ligands based on the triazole scaffold have been utilized in the development of dye-sensitized solar cells (DSSCs). For example, an anionic 1,2,3-triazole tridentate ligand has been shown to be effective in synthesizing ruthenium(II) metal complexes for DSSCs due to its strong electron-donating nature. tcichemicals.com Although this is a different isomer of triazole, it highlights the potential of the triazole core in light-harvesting applications. The ability of the thione group in this compound to coordinate with metal ions could be exploited in the design of novel photosensitizers for DSSCs. Future research could focus on synthesizing and characterizing metal complexes of this compound to evaluate their photovoltaic performance.

Role as Corrosion Inhibitors

The application of 1,2,4-triazole derivatives as corrosion inhibitors is a well-established area of research. These compounds are effective in protecting various metals and alloys from corrosion in aggressive environments. The protective action is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that impedes the corrosion process.

A study on a derivative, 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP), demonstrated excellent corrosion protection for mild steel in a 1 M hydrochloric acid solution. mdpi.com The inhibition efficiency of EMTP was found to increase with its concentration, reaching up to 97% at 303 K. mdpi.com The adsorption of this derivative on the mild steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer protective film. mdpi.com Quantum chemical studies have further elucidated that the nitrogen and sulfur atoms in the triazole-thione ring are the primary centers for adsorption onto the metal surface. mdpi.com

The following table summarizes the inhibition efficiency of the related compound EMTP at different concentrations:

| Concentration (ppm) | Inhibition Efficiency (%) |

| 100 | 85 |

| 200 | 90 |

| 300 | 93 |

| 400 | 95 |

| 500 | 97 |

Data sourced from a study on 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) in 1 M HCl. mdpi.com

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules with extended π-conjugation and donor-acceptor groups often exhibit significant NLO properties. While there is no specific data on the NLO properties of this compound, research on a related compound, 4-amino-5-mercapto-3-[1-(4-isobutylphenyl)ethyl]-1,2,4-triazole (AMIT), has shown promising results. ias.ac.in

Single crystals of AMIT were found to be phase-matchable and exhibited a second harmonic generation (SHG) efficiency approximately 0.3 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material. ias.ac.in This finding suggests that the 1,2,4-triazole-thione scaffold can be a viable core for designing new NLO materials. The presence of the thione group, which can act as an electron-donating group, and the potential to introduce various substituents on the triazole ring, allows for the fine-tuning of the molecule's NLO response. Future research in this area could involve the synthesis of this compound derivatives with different electron-withdrawing or -donating groups to enhance their NLO properties.

Strategies for Further Structural Diversification and Novel Scaffold Design

The versatility of the 1,2,4-triazole-3-thione scaffold provides ample opportunities for structural diversification to create novel compounds with tailored properties. Key strategies include:

N-Substitution: The nitrogen atoms in the triazole ring can be functionalized with a wide range of alkyl, aryl, or heterocyclic groups. This can influence the compound's solubility, steric hindrance, and electronic properties.

S-Alkylation and S-Arylation: The exocyclic sulfur atom is a reactive site that can be readily alkylated or arylated to introduce new functionalities. This can be used to link the triazole core to other molecular fragments or to modulate its coordination behavior.

Modification of the C3-Substituent: The ethyl group at the C3 position can be replaced with other alkyl or aryl groups to systematically study structure-activity relationships.

Ring Fusion: The 1,2,4-triazole-thione ring can be fused with other heterocyclic rings to create more complex and rigid molecular architectures with potentially enhanced electronic and optical properties.

By employing these strategies, a diverse library of this compound derivatives can be synthesized and screened for various applications.

Emerging Methodologies in 1,2,4-Triazole-4-thione Research

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of 1,2,4-triazole-4-thiones. These emerging methodologies are crucial for accelerating the discovery of new derivatives with enhanced properties.

One notable development is the use of one-pot, multi-component reactions, which allow for the synthesis of complex molecules from simple starting materials in a single step, reducing waste and improving efficiency. Microwave-assisted and ultrasound-promoted synthesis have also gained traction as they can significantly reduce reaction times and improve yields. mdpi.com

Furthermore, "green" chemistry approaches, such as the use of water or ionic liquids as reaction media and the development of catalyst-free reactions, are being explored to make the synthesis of 1,2,4-triazole-4-thiones more sustainable. These modern synthetic methods will undoubtedly play a pivotal role in the future exploration and application of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-ethyl-2H-triazole-4-thione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions or cyclization of thiocarbohydrazide derivatives. For example, thiocarbohydrazide can react with ethyl-substituted carbonyl precursors under reflux in ethanol or methanol, followed by acid-catalyzed cyclization . Optimization involves adjusting reaction time (e.g., 6–12 hours), temperature (70–90°C), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization from polar aprotic solvents like DMF or ethanol .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies thione (C=S) stretches (~1,200–1,050 cm⁻¹) and triazole ring vibrations .

- NMR (¹H/¹³C) : Confirms substituent positions; e.g., ethyl protons appear as triplets (~1.2–1.4 ppm) and quartets (~2.5–3.0 ppm) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S percentages).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (using SHELX or OLEX2) . Cross-validation with computational methods (e.g., DFT) is recommended .

Advanced Research Questions

Q. How can contradictions between experimental and computational structural data (e.g., bond lengths, angles) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or lattice forces in experimental data versus gas-phase DFT calculations. To reconcile:

- Perform periodic DFT simulations incorporating crystal environment parameters (e.g., CASTEP).

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., S···H contacts) influencing experimental geometries .

- Compare torsional angles from XRD with potential energy surface scans (DFT-B3LYP/6-311G(d,p)) to assess conformational flexibility .

Q. What strategies are effective for evaluating the pharmacological potential of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity (MIC against Gram+/Gram– bacteria, fungal strains) or enzyme inhibition (e.g., CYP450 isoforms) .

- SAR Studies : Modify substituents (e.g., replacing ethyl with aryl groups) to correlate structure with bioactivity .

- ADMET Prediction : Use tools like SwissADME to predict bioavailability, toxicity, and metabolic stability .

Q. How can computational chemistry aid in designing derivatives with enhanced electronic or optical properties?

- Methodological Answer :

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (DFT) to predict charge-transfer efficiency. Lower gaps correlate with red-shifted UV-Vis absorption .

- TD-DFT : Simulate electronic spectra and compare with experimental UV-Vis data to validate transitions (e.g., π→π* or n→π*) .

- NLO Properties : Compute hyperpolarizability (β) to identify candidates for nonlinear optical materials .

Q. What crystallographic protocols are recommended for resolving ambiguities in hydrogen-bonding networks or disorder?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.